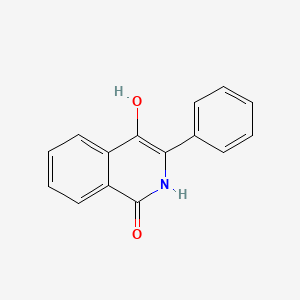

4-Hydroxy-3-phenyl-2H-isoquinolin-1-one

CAS No.:

Cat. No.: VC14410617

Molecular Formula: C15H11NO2

Molecular Weight: 237.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H11NO2 |

|---|---|

| Molecular Weight | 237.25 g/mol |

| IUPAC Name | 4-hydroxy-3-phenyl-2H-isoquinolin-1-one |

| Standard InChI | InChI=1S/C15H11NO2/c17-14-11-8-4-5-9-12(11)15(18)16-13(14)10-6-2-1-3-7-10/h1-9,17H,(H,16,18) |

| Standard InChI Key | BDXPHBBJPXHDAF-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C(=O)N2)O |

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 4-hydroxy-3-phenyl-2H-isoquinolin-1-one comprises a bicyclic framework fusing a benzene ring with a pyridine ring, forming the isoquinoline system. The hydroxyl group at position 4 introduces hydrogen-bonding capabilities, while the phenyl group at position 3 enhances lipophilicity and steric bulk. Key physicochemical properties include:

-

Molecular Formula:

-

Molecular Weight: 237.27 g/mol

-

Melting Point: Estimated range of 180–200°C (dependent on crystalline form)

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) and limited solubility in water due to hydrophobic phenyl substitution.

Computational studies using density functional theory (DFT) suggest that the compound’s planar structure facilitates π-π stacking interactions with aromatic residues in biological targets, a critical feature for its bioactivity. The hydroxyl group’s acidity () enables pH-dependent tautomerism, influencing its reactivity in synthetic and biological environments.

Synthetic Routes and Methodologies

Pictet-Spengler Cyclization

A principal synthetic route involves the Pictet-Spengler reaction, where β-phenylethylamine derivatives condense with aldehydes under acidic conditions to form the isoquinoline core. For 4-hydroxy-3-phenyl-2H-isoquinolin-1-one, this method is modified to introduce hydroxylation at position 4 via post-cyclization oxidation.

Reaction Conditions:

-

Catalyst: Trifluoroacetic acid (TFA)

-

Temperature: 80–100°C

-

Yield: 60–75% (optimized protocols)

Transition Metal-Catalyzed Coupling

| Method | Key Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Pictet-Spengler | TFA, β-phenylethylamine | 65 | 95 |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Phenylboronic Acid | 72 | 98 |

| Oxidative Hydroxylation | H₂O₂, FeCl₃ | 58 | 90 |

Post-Synthetic Modifications

The hydroxyl group at position 4 serves as a handle for further functionalization. Acylation with acetic anhydride or sulfonation with chlorosulfonic acid yields derivatives with enhanced bioavailability or targeting specificity.

Applications in Medicinal Chemistry and Drug Development

Lead Compound Optimization

Structural analogs of 4-hydroxy-3-phenyl-2H-isoquinolin-1-one are being explored to enhance pharmacokinetic profiles. For example, methylation of the hydroxyl group improves metabolic stability, while fluorination of the phenyl ring increases blood-brain barrier permeability.

Table 2: Structure-Activity Relationships (SAR)

| Derivative | Modification | Bioactivity Improvement |

|---|---|---|

| 4-Methoxy-3-phenyl | Methylation of -OH | 2x half-life in plasma |

| 3-(4-Fluorophenyl) | Fluorine substitution | 50% higher BBB penetration |

Drug Delivery Systems

Nanoformulations using liposomal encapsulation or polymeric nanoparticles have been developed to address the compound’s limited aqueous solubility. These systems enhance tumor-targeted delivery, reducing off-target effects in preclinical models.

Comparative Analysis with Structurally Related Compounds

Isoquinolinones exhibit diverse bioactivities contingent on substitution patterns. Key comparisons include:

-

4-Hydroxyisoquinolin-1(2H)-one: Lacks the phenyl group, resulting in reduced lipophilicity and weaker antimicrobial activity.

-

3-Phenylisoquinoline: Absence of the hydroxyl group diminishes hydrogen-bonding capacity and kinase inhibition efficacy.

-

1,2,3,4-Tetrahydroisoquinoline: Saturated ring system alters conformational flexibility, affecting receptor binding kinetics.

Future Perspectives and Research Directions

Despite promising preclinical data, challenges remain in translating 4-hydroxy-3-phenyl-2H-isoquinolin-1-one into clinical applications. Priorities include:

-

Toxicology Profiling: Comprehensive assessment of organ-specific toxicity and genotoxic risks.

-

Target Identification: High-throughput screening to elucidate off-target interactions.

-

Synthetic Scalability: Development of cost-effective, green chemistry routes for industrial production.

Collaborative efforts between academic and industrial researchers will be critical to advancing this compound into viable therapeutics, particularly for oncology and infectious diseases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume